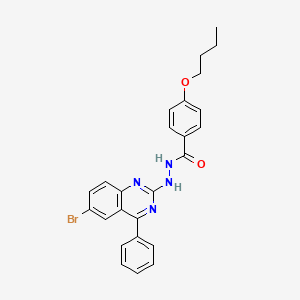![molecular formula C16H13BrClNO B2534071 (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime CAS No. 338415-56-8](/img/structure/B2534071.png)
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime, or 4BCPCM, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. This compound has been investigated for its ability to act as a catalyst in organic synthesis, as a reagent in medicinal chemistry, and as a probe for biochemical and physiological studies. We will also explore the current and potential future directions of 4BCPCM research.
Applications De Recherche Scientifique
Phosphonic Acid Applications and Synthesis
- Phosphonic acids, due to their structural analogy with phosphate, are utilized in a range of applications including bioactive properties (drug, pro-drug), bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This highlights the interdisciplinary nature of chemical compound applications spanning chemistry, biology, and physics. The synthesis of phosphonic acids is crucial for numerous research projects, indicating the importance of synthesis methodologies in the development of compounds for varied applications (Sevrain et al., 2017).
Methane and Methanotrophs in Biotechnology
- Methanotrophs, bacteria capable of using methane as their sole carbon source, highlight the biotechnological potential of organisms in transforming and utilizing compounds. They are involved in producing single-cell protein, biopolymers, nanotechnology components, soluble metabolites (like methanol, formaldehyde), lipids, and more. This suggests the potential of combining microbiological methods with chemical compounds for innovative applications (Strong et al., 2015).
Organochlorine Compounds in the Aquatic Environment
- The study of organochlorine compounds like chlorophenols in the aquatic environment reveals their toxic effects on aquatic life and their persistence depending on environmental conditions. This emphasizes the importance of environmental and ecological considerations in the study and application of chemical compounds (Krijgsheld & Gen, 1986).
Synthesis of Organic Compounds
- The synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, underlines the significance of developing practical and cost-effective synthesis methods for compound manufacturing. This could be relevant for the synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime, as innovative synthesis methods can impact its production and application scope (Qiu et al., 2009).
Mécanisme D'action
Target of Action
Oximes, in general, are often used as antidotes in organophosphate poisoning because they can reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphates .
Mode of Action
Oximes, like “(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime”, can act as nucleophiles, reacting with electrophilic sites on other molecules. This can lead to the formation of new covalent bonds .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Oximes can participate in various organic reactions, including the formation of hydrazones .
Propriétés
IUPAC Name |
(NZ)-N-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-12-5-1-11(2-6-12)16(19-20)15-9-14(15)10-3-7-13(18)8-4-10/h1-8,14-15,20H,9H2/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDHORGPOZSS-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2533988.png)

![8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B2533990.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2533992.png)
![3-(4-nitrophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)
![2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine](/img/structure/B2533995.png)
![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)
![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2533998.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)
![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)